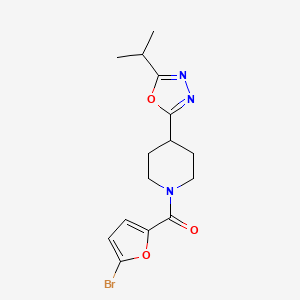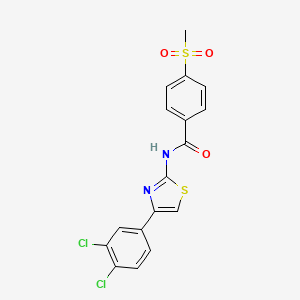
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DTTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DTTB is a thiazole-based compound that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several studies have focused on the synthesis of derivatives similar to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide to evaluate their anticancer potential. These compounds have shown promise in inhibiting cancer cell growth, including melanoma and other cancer cell lines. For example, specific derivatives demonstrated significant proapoptotic activity against melanoma cells, with growth inhibition observed at low concentrations (Ö. Yılmaz et al., 2015). Additionally, compounds targeting various cancer types, including breast, lung, colon, and ovarian cancer, exhibited moderate to excellent anticancer activity, outperforming certain reference drugs in efficacy (B. Ravinaik et al., 2021).
Cardiac Electrophysiological Properties
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has shown that these compounds exhibit potent Class III antiarrhythmic activity, indicating their potential use in treating cardiac arrhythmias (T. K. Morgan et al., 1990). Such compounds have been compared to sematilide, a clinical trial-stage selective Class III agent, showcasing similar potency and efficacy in both in vitro and in vivo models.
Antiviral Properties
Compounds derived from 4-chlorobenzoic acid, including those related to this compound, have been synthesized and tested for their antiviral activity. Specifically, derivatives have shown anti-tobacco mosaic virus activity, highlighting their potential application in antiviral research (Zhuo Chen et al., 2010).
Corrosion Inhibition
In the field of materials science, thiazole derivatives have been investigated for their efficacy as corrosion inhibitors for steel in acidic environments. These compounds, including those structurally related to this compound, have shown to significantly reduce corrosion rates, indicating their potential industrial applications (M. Yadav et al., 2015).
Antimicrobial Activity
Research has also extended into the synthesis of thiazole and benzamide derivatives for evaluating their antimicrobial properties. These studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (A. Chawla, 2016).
Eigenschaften
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-5-2-10(3-6-12)16(22)21-17-20-15(9-25-17)11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLGRSIOSHVJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

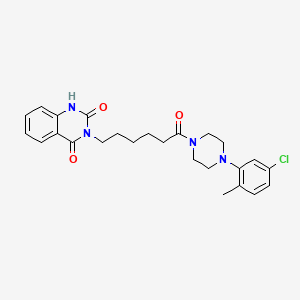
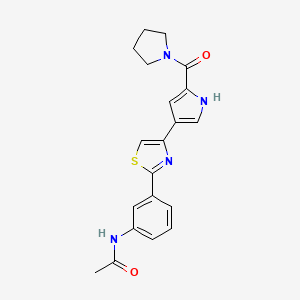
![N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2896996.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2896998.png)
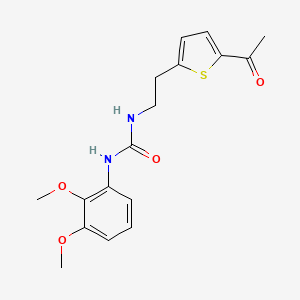
![3-[4-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2897001.png)
![9-methoxy-4-[1-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2897003.png)
![3-Phenyl-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2897005.png)
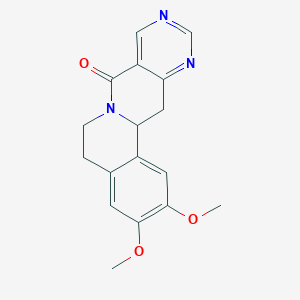
![N-(4-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2897007.png)
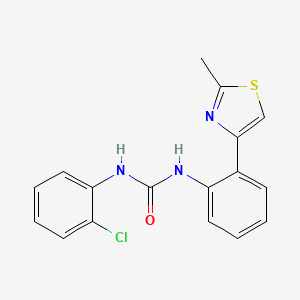
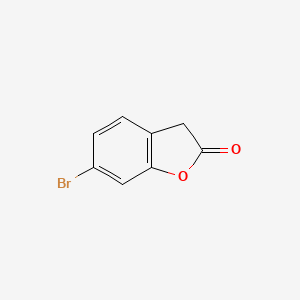
![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2897012.png)
